![molecular formula C6H6BrMgNO B1408151 (6-Methoxypyridin-3-yl)magnesium bromide CAS No. 1341189-34-1](/img/structure/B1408151.png)
(6-Methoxypyridin-3-yl)magnesium bromide
Overview
Description
“(6-Methoxypyridin-3-yl)magnesium bromide” is a chemical compound with the CAS number 1341189-34-1 . It is typically available as a 0.25 M solution in 2-MeTHF .
Molecular Structure Analysis
The molecular formula of “(6-Methoxypyridin-3-yl)magnesium bromide” is C6H6BrMgNO . The InChI code for this compound is 1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
“(6-Methoxypyridin-3-yl)magnesium bromide” has a molecular weight of 212.33 . It is typically stored in a refrigerator and shipped at room temperature . The compound is a solution, indicating that it is likely liquid at room temperature .Scientific Research Applications
Reaction Mechanisms and Synthesis
Pyridazine Synthesis : (6-Methoxypyridin-3-yl)magnesium bromide can be involved in the synthesis of pyridazine compounds. For example, the reaction of 6-methylpyridazin-3(2H)-one with Grignard reagents, like phenyl- and p-methoxyphenyl-magnesium bromide, results in the formation of various pyridazin-3(2H)-ones, demonstrating its utility in complex organic syntheses (Baddar et al., 1972).
Structural Characterization : In a study involving the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, the compound showed distinct intermolecular hydrogen bonding patterns, highlighting its role in structural analysis and molecular design (Böck et al., 2021).
Deprotection in Organic Synthesis : Magnesium bromide, a component of (6-Methoxypyridin-3-yl)magnesium bromide, is noted for its role in the deprotection of p-methoxybenzyl (PMB) ether, a crucial step in complex organic syntheses such as the preparation of natural products and macrolide antibiotics (Onoda et al., 1997).
Biological and Medicinal Applications
Receptor Antagonism for Bone Turnover : A compound identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid showed potential as a potent and selective antagonist of the alpha(v)beta(3) receptor, relevant in the context of bone turnover and osteoporosis (Hutchinson et al., 2003).
Cancer Research : Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which include 6-methoxypyridin-3-yl components, have shown significant activity against cancer cell lines, especially the cisplatin-resistant ovarian cancer cell line A2780cis. These findings highlight its potential in cancer therapy (Gallati et al., 2020).
Materials Science and Engineering
- Bone Regeneration : Magnesium, a component of (6-Methoxypyridin-3-yl)magnesium bromide, is significant in controlling bone apatite structure and density. A study involving the addition of magnesium oxide (MgO) nanoparticles to polycaprolactone/hydroxyapatite composites for 3D-printed scaffolds showed enhanced cell adhesion, proliferation, and differentiation, indicating its importance in bone tissue engineering and regeneration (Roh et al., 2017).
Mechanism of Action
Safety and Hazards
“(6-Methoxypyridin-3-yl)magnesium bromide” is associated with several hazard statements, including H225, H302, H314, H315, H319, H335, and H351 . This indicates that the compound is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .
Relevant Papers One relevant paper discusses the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate . The paper provides insights into the structural motifs and hydrogen bonding patterns of these compounds .
properties
IUPAC Name |
magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDJXGURUAAFB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)magnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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